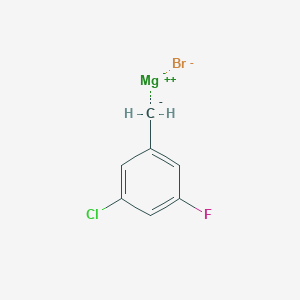

3-Chloro-5-fluorobenzylmagnesium bromide

Description

3-Chloro-5-fluorobenzylmagnesium bromide (CAS: 493024-39-8, molecular formula: C₇H₅BrClF, molecular weight: 223.47 g/mol) is a Grignard reagent precursor widely used in organic synthesis. Its structure features a benzyl bromide core substituted with chlorine at the 3-position and fluorine at the 5-position. This compound is critical in forming carbon-carbon bonds, particularly in pharmaceutical and agrochemical intermediates. Its halogenated aromatic system confers unique reactivity, balancing steric and electronic effects due to the electron-withdrawing nature of chlorine and fluorine .

Properties

IUPAC Name |

magnesium;1-chloro-3-fluoro-5-methanidylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF.BrH.Mg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZOBYLMTBQEQV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC(=C1)Cl)F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-5-fluorobenzylmagnesium bromide is typically synthesized through the reaction of 3-chloro-5-fluorobenzyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

3-Chloro-5-fluorobenzyl bromide+Magnesium→3-Chloro-5-fluorobenzylmagnesium bromide

Industrial Production Methods: In industrial settings, the production of 3-chloro-5-fluorobenzylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure proper mixing of reactants. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-fluorobenzylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: Can replace halogens in organic molecules.

Coupling Reactions: Forms carbon-carbon bonds with organic halides.

Common Reagents and Conditions:

Nucleophilic Addition: Typically carried out in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

Substitution Reactions: Often performed in the presence of a catalyst such as copper(I) iodide.

Coupling Reactions: Conducted under inert atmosphere with palladium or nickel catalysts.

Major Products:

Alcohols: Formed from nucleophilic addition to carbonyl compounds.

Substituted Aromatics: Resulting from substitution reactions.

Coupled Products: Derived from coupling reactions with organic halides.

Scientific Research Applications

Organic Synthesis

Carbon-Carbon Bond Formation

3-Chloro-5-fluorobenzylmagnesium bromide is primarily utilized for forming carbon-carbon bonds. It acts as a nucleophile in nucleophilic addition reactions, particularly with carbonyl compounds like aldehydes and ketones, leading to the formation of alcohols. This property is crucial for constructing complex organic frameworks required in various chemical syntheses.

Substitution Reactions

The compound can also participate in substitution reactions where it replaces halides in organic molecules. This ability enhances its utility in modifying existing compounds to create new derivatives with desired properties.

Coupling Reactions

In coupling reactions, 3-chloro-5-fluorobenzylmagnesium bromide can react with other organic halides to form larger organic structures. This feature is particularly valuable in synthesizing pharmaceuticals and agrochemicals.

Pharmaceutical Research

3-Chloro-5-fluorobenzylmagnesium bromide is instrumental in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactivity allows chemists to construct complex molecules that may exhibit therapeutic properties. For instance, it has been used to synthesize compounds relevant to medicinal chemistry, including potential drug candidates targeting various diseases.

Material Science

In material science, this Grignard reagent is employed to prepare advanced materials with specific properties. Its ability to modify polymer structures or create new materials through controlled reactions makes it a valuable tool for developing innovative materials for electronics, coatings, and other applications.

Chemical Biology

The compound is also applied in chemical biology for modifying biomolecules. By facilitating the attachment of functional groups to biological molecules, researchers can study biological processes and interactions more effectively. This application is particularly significant in drug development and the design of biomolecular probes.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of 3-chloro-5-fluorobenzylmagnesium bromide in synthesizing biologically active compounds. For example:

- Synthesis of Spiro[indole-3,5′-isoxazoles] : Research demonstrated that this Grignard reagent could facilitate the construction of spiro[indole-3,5′-isoxazoles], which are significant due to their potential therapeutic applications in cancer treatment.

- Nucleophilic Additions : The compound's ability to perform nucleophilic additions has been extensively studied, showcasing its role in generating alcohols from carbonyl compounds. This reaction pathway is critical for developing various alcohol-based pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-5-fluorobenzylmagnesium bromide involves its role as a nucleophile in organic reactions. The magnesium atom in the compound forms a highly polarized bond with the carbon atom, making the carbon atom highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The presence of chlorine and fluorine atoms can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

2-Fluorobenzyl Bromide (CAS: N/A, MW: 189.02 g/mol)

- The fluorine substituent at the 2-position creates stronger steric hindrance compared to the 5-position in the target compound. This reduces nucleophilicity in Grignard reactions due to proximity to the reactive benzylic bromide.

- Applications: Primarily used in smaller-scale syntheses where ortho-substitution directs regioselectivity .

4-Fluorobenzyl Bromide (CAS: N/A, MW: 189.02 g/mol)

- The para-fluorine substituent minimizes steric effects, enhancing reactivity in cross-coupling reactions. However, the electron-withdrawing effect slightly reduces nucleophilic attack efficiency compared to meta-substituted analogs.

- Applications: Common in materials science for liquid crystal precursors .

3-Chloro-5-fluorobenzyl Bromide vs. 2-Chloro-5-(trifluoromethyl)benzyl Bromide (CAS: 237761-77-2, MW: 273.48 g/mol)

- The trifluoromethyl group in the latter compound amplifies electron-withdrawing effects, significantly lowering the Grignard reagent’s basicity. This makes it less reactive toward electrophiles but more stable in ethereal solvents.

- Applications: Preferred in high-temperature reactions requiring prolonged stability .

Halogen Diversity and Reactivity

3-Bromo-2-fluoro-5-methylpyridine (CAS: 185017-72-5, MW: 206.47 g/mol)

- The pyridine ring introduces a nitrogen atom, altering electronic distribution. Bromine at the 3-position and fluorine at the 2-position create a polarized system, enhancing reactivity in Suzuki-Miyaura couplings.

- Applications: Key intermediate in heterocyclic drug synthesis (e.g., kinase inhibitors) .

1-Bromo-3-chloro-5-fluorobenzene (CAS: 33863-76-2, MW: 209.45 g/mol)

Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (Ether) |

|---|---|---|---|---|

| 3-Chloro-5-fluorobenzyl bromide | 223.47 | N/A | N/A | High |

| 2-Chloro-5-(trifluoromethyl)benzyl bromide | 273.48 | N/A | N/A | Moderate |

| 3-Bromo-2-fluoro-5-methylpyridine | 206.47 | 30–35 | 38 (at reduced pressure) | Low |

Note: Data compiled from .

Biological Activity

3-Chloro-5-fluorobenzylmagnesium bromide is a Grignard reagent that exhibits significant biological activity, particularly in the context of medicinal chemistry. This compound has been studied for its potential applications in various therapeutic areas, including cancer treatment and neurodegenerative diseases. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

3-Chloro-5-fluorobenzylmagnesium bromide is characterized by its reactivity as a nucleophile. This property allows it to participate in various chemical reactions, leading to the formation of biologically active compounds. The compound's structure includes a chloro and a fluorine substituent on the benzyl ring, which may influence its biological activity.

Anticancer Properties

Research indicates that compounds related to 3-chloro-5-fluorobenzylmagnesium bromide have shown promise in inhibiting angiogenesis, a critical process in tumor growth and metastasis. In studies involving human neonatal dermal microvascular endothelial cells (HMVEC), compounds with similar structures demonstrated inhibitory effects on cell proliferation with IC50 values ranging from 9 nM to 50 nM . These findings suggest that the compound could be effective in treating various cancers, including solid tumors and carcinomas.

Study on Angiogenesis Inhibition

A pivotal study evaluated the effects of several related compounds on angiogenesis using HMVECs. The results indicated that at concentrations as low as 0.1 μM, significant inhibition of endothelial cell proliferation was observed. The preferred range for effective inhibition was noted between 0.1 μM and 0.5 μM, highlighting the potential therapeutic window for these compounds .

Neurodegenerative Disease Models

In animal models of neurodegeneration, compounds derived from Grignard reagents similar to 3-chloro-5-fluorobenzylmagnesium bromide were assessed for their ability to improve cognitive functions. Results indicated that these compounds could mitigate memory loss associated with neurodegenerative diseases, although specific data for the compound itself remains sparse .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.